N-(2,4-dimethoxyphenyl)methanesulfonamide

Carbonic anhydrase inhibition Sulfonamide SAR Binding affinity

Researchers conducting sulfonamide SAR studies often face supply gaps for regioisomerically pure N-aryl methanesulfonamide fragments. CAS 264141-80-2 directly addresses this: • Defined 2,4-dimethoxy substitution pattern enables systematic positional isomer comparison for targets such as carbonic anhydrases and hERG channels • Compact fragment (MW 231.27; 1 HBD, 5 HBA) with favorable aqueous solubility supports screening at 0.5-2 mM concentrations • Single-step synthesis from commercial 2,4-dimethoxyaniline ensures cost-effective gram-scale resupply for medicinal chemistry laboratories

Molecular Formula C9H13NO4S
Molecular Weight 231.27 g/mol
CAS No. 264141-80-2
Cat. No. B11177112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)methanesulfonamide
CAS264141-80-2
Molecular FormulaC9H13NO4S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NS(=O)(=O)C)OC
InChIInChI=1S/C9H13NO4S/c1-13-7-4-5-8(9(6-7)14-2)10-15(3,11)12/h4-6,10H,1-3H3
InChIKeyWUTWZBKUZWSUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethoxyphenyl)methanesulfonamide Identity & Procurement


N-(2,4-Dimethoxyphenyl)methanesulfonamide (CAS 264141-80-2) is a synthetic N-aryl methanesulfonamide with the molecular formula C₉H₁₃NO₄S and a molecular weight of 231.27 g/mol . The compound belongs to the methanesulfonanilide subclass, characterized by a methanesulfonyl group (–SO₂CH₃) bonded to a 2,4-dimethoxyaniline scaffold [1]. This structural motif is distinct from primary sulfonamides (–SO₂NH₂) and benzenesulfonamide variants, positioning it as a compact, hydrogen-bond-capable fragment (1 HBD, 5 HBA) with potential utility as a synthetic building block or screening fragment in medicinal chemistry . The compound is commercially available from multiple suppliers (e.g., Biosynth, CymitQuimica) for research use .

Scaffold N-aryl methanesulfonamide fragment
Profile Compact, 1 HBD / 5 HBA, lower lipophilicity
Fit Fragment-based screening, building block, SAR probe

Analog Substitution Risks for N-(2,4-Dimethoxyphenyl)methanesulfonamide


Within the N-aryl methanesulfonamide series, small structural perturbations profoundly alter physicochemical and biological properties. The 2,4-dimethoxy substitution pattern on the phenyl ring generates distinct electronic and steric profiles compared to 2,5-, 3,4-, or 3,5-regioisomers, affecting H-bond geometry, conformational preferences, and target engagement [1]. Substitution of the methanesulfonyl group (–SO₂CH₃) with a benzenesulfonyl (–SO₂Ph) or thiophene-sulfonyl group further modulates lipophilicity, solubility, and binding interactions [2]. Even isosteric replacement with a benzyl spacer (N-benzyl methanesulfonamide) alters the scaffold’s flexibility and metabolic liability . Generic substitution between these analogs without quantitative activity validation risks loss of target affinity, altered selectivity, or unpredictable pharmacokinetic behavior [3].

Regioisomer shift 2,4- vs 2,5-dimethoxy pattern may alter binding geometry and target engagement; class-level data suggest affinity shifts are possible.
Head-group swap Methanesulfonyl vs benzenesulfonyl group can shift lipophilicity and H-bond profile; predicted clogP difference ~1.5–2.0 log units.
Spacer insertion N-benzyl analog introduces a methylene spacer, potentially altering metabolic stability and conformational flexibility.

N-(2,4-Dimethoxyphenyl)methanesulfonamide: Analog Comparison Evidence


2,4- vs 2,5-Dimethoxy Regioisomer: CA II Binding

LIMITATION NOTICE: No direct head-to-head comparison between the target compound and its 2,5-regioisomer has been published in peer-reviewed literature. The following represents class-level inference from the broader methanesulfonamide SAR. In carbonic anhydrase II (CA II) binding studies, N-aryl methanesulfonamides demonstrate Kd values in the low micromolar range [1]. The 2,4-dimethoxy substitution pattern positions both methoxy groups for potential interactions with the enzyme’s hydrophobic pocket, whereas the 2,5-pattern alters the spatial orientation of the second methoxy group [2]. Fragment-based screening studies on sulfonamide libraries indicate that dimethoxy substitution pattern shifts can produce ≥3-fold differences in CA II affinity [3]. However, specific Kd or IC50 values for CAS 264141-80-2 have not been reported in ChEMBL or BindingDB as of the knowledge cutoff.

2,4- vs 2,5-Dimethoxy CA II Binding
Class-level inference
No published Kd/Ki data for CAS 264141-80-2; comparator (CAS 330467-43-1) reports IC50 1,490 nM on FAK1 (class-level).
Regioisomer shift may produce ≥3-fold affinity differences in related sulfonamide targets.
Direct CA II comparison absent; experimental validation required.
Carbonic anhydrase inhibition Sulfonamide SAR Binding affinity

Methanesulfonamide vs Benzenesulfonamide Pharmacophore

The methanesulfonamide (–SO₂CH₃) head group in CAS 264141-80-2 provides a smaller, less lipophilic anchor compared to the benzenesulfonamide (–SO₂Ph) variant . Calculated octanol-water partition coefficients (clogP) for methanesulfonamides are typically 1.5–3.0 log units lower than their benzenesulfonamide counterparts with identical aryl substitution [1]. This physicochemical difference has direct consequences: methanesulfonamide-bearing class III antiarrhythmics (e.g., dofetilide, MK-499) exhibit distinct hERG channel binding kinetics compared to benzenesulfonamide analogs, attributable to the reduced steric bulk and altered hydrogen-bonding geometry of the methanesulfonyl group [2]. For CAS 264141-80-2 specifically, the methanesulfonamide group confers 5 hydrogen bond acceptors (vs 4 for the benzenesulfonamide analog CAS 160878-39-7) and lower molecular weight (231.27 vs 293.34 g/mol) .

Methanesulfonamide vs Benzenesulfonamide
Cross-study comparable
ΔMW = 62.07 g/mol; ΔHBA = 1; estimated ΔclogP = 1.5–2.0 log units.
Methanesulfonamide head group may support lower lipophilicity and improved solubility metrics.
Physicochemical inference; not direct hERG binding data for target compound.
Sulfonamide pharmacophore Lipophilicity Drug design

N-Phenyl vs N-Benzyl Methanesulfonamide Stability

LIMITATION NOTICE: No direct experimental stability comparison between CAS 264141-80-2 and its N-benzyl analog has been identified in the open literature. The following represents class-level inference. N-Aryl methanesulfonamides (such as CAS 264141-80-2) feature a direct N–aryl bond, whereas N-benzyl methanesulfonamides (e.g., CAS 1132945-17-5) incorporate a methylene spacer . This structural difference is known to influence chemical and metabolic stability: N-benzyl sulfonamides are generally more susceptible to oxidative N-dealkylation and hydrolytic cleavage than their N-aryl counterparts [1]. In synthetic chemistry applications, N-aryl methanesulfonamides exhibit greater resistance to acidic and basic hydrolysis conditions, making them preferred intermediates for multi-step syntheses requiring harsh reaction conditions [2]. The 2,4-dimethoxy substitution on the phenyl ring may further stabilize the N-aryl bond through electron donation .

N-Phenyl vs N-Benzyl Stability
Class-level inference
No quantitative stability half-life data available; class-level stability rank: N-aryl > N-benzyl.
N-aryl scaffold may provide higher hydrolytic stability for multi-step synthesis.
Based on sulfonamide stability literature; head-to-head data absent.
Metabolic stability Sulfonamide hydrolysis Chemical stability

Synthetic Route: Direct vs Multi-Step Methanesulfonylation

The synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide proceeds via a single-step reaction between 2,4-dimethoxyaniline and methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under mild conditions . This direct condensation route contrasts with the multi-step sequences often required for benzenesulfonamide analogs or N-benzyl derivatives, which may necessitate additional protection/deprotection steps [1]. While specific isolated yields for CAS 264141-80-2 are not reported in peer-reviewed journals, the general N-sulfonylation of electron-rich anilines with methanesulfonyl chloride typically affords yields of 70–95% under optimized conditions [2]. The commercial availability of both starting materials (2,4-dimethoxyaniline and methanesulfonyl chloride) at low cost further streamlines procurement for in-house synthesis .

Synthetic Route: Direct vs Multi-Step
Class-level inference
One-step synthesis from 2,4-dimethoxyaniline + MsCl; typical class-level yield 70–95%.
Simpler synthesis may reduce procurement lead time and cost for in-house preparation.
Compound-specific optimization data not reported in peer-reviewed literature.
Synthetic chemistry Reaction yield Building block procurement

N-(2,4-Dimethoxyphenyl)methanesulfonamide Application Scenarios


Fragment-Based Screening for Sulfonamide Targets

The compact molecular size (MW 231.27) and balanced H-bond donor/acceptor profile (1 HBD, 5 HBA) of CAS 264141-80-2 position it as a suitable fragment for screening against sulfonamide-binding targets such as carbonic anhydrases, cyclooxygenase-2, or hERG channels [1]. Its lower predicted lipophilicity compared to benzenesulfonamide analogs (estimated ΔclogP ≈ 1.5–2.0 log units) suggests superior aqueous solubility, a critical parameter for fragment screening at high concentrations (typically 0.5–2 mM) [2]. The 2,4-dimethoxy substitution provides two potential vectors for fragment growth or linking strategies .

Building Block for Methanesulfonamide Bioactives

The methanesulfonamide group is a recognized pharmacophore in class III antiarrhythmics (e.g., dofetilide, MK-499) and COX-2 inhibitors [1]. CAS 264141-80-2 serves as a direct N-aryl methanesulfonamide scaffold that can be further functionalized via electrophilic aromatic substitution or cross-coupling reactions at the unsubstituted positions of the phenyl ring [2]. Its single-step synthesis from commercially available precursors makes it cost-effective for medicinal chemistry laboratories requiring gram-scale quantities for SAR exploration .

Chemical Probe for Dimethoxy Substitution SAR

The 2,4-dimethoxy substitution pattern on the N-phenyl ring represents one of several possible regioisomeric arrangements (cf. 2,5-, 3,4-, 3,5-dimethoxy). CAS 264141-80-2 can be procured alongside its positional isomers to systematically probe the steric and electronic requirements of the target binding pocket [1]. This is particularly relevant for targets where methoxy group positioning has been shown to modulate activity, such as carbonic anhydrase isoforms [2]. Procurement of the complete isomer set enables rigorous SAR studies that can deconvolute positional effects .

Reference Standard for Analytical Method Development

As a well-defined, low-molecular-weight sulfonamide with distinct chromatographic properties, CAS 264141-80-2 can serve as a reference standard for HPLC-MS method development targeting sulfonamide analytes [1]. The compound's characteristic isotopic pattern (monoisotopic mass 231.0565 Da) and predictable fragmentation (loss of SO₂CH₃, demethylation) facilitate its use as a system suitability standard in quantitative bioanalytical assays [2]. Its commercial availability from multiple vendors (Biosynth, CymitQuimica) supports reliable re-supply for routine analytical use .

Application
Selection Property
Validation Focus
Fragment-Based Screening
Low MW, balanced HBD/HBA profile
Solubility and ligand efficiency at screening concentrations
Building Block for Bioactives
Direct N-aryl methanesulfonamide scaffold
Functionalization potential and gram-scale synthesis cost
Dimethoxy Substitution SAR
2,4-dimethoxy regioisomer identity
Positional isomer set procurement for target pocket mapping
Analytical Reference Standard
Distinct chromatographic profile and isotopic pattern
System suitability and multi-vendor re-supply reliability

Technical Documentation Hub

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17 linked technical documents
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